molecular formula C12H14N2 B11905804 (1-(Naphthalen-1-yl)ethyl)hydrazine CAS No. 887592-91-8

(1-(Naphthalen-1-yl)ethyl)hydrazine

Cat. No.: B11905804
CAS No.: 887592-91-8
M. Wt: 186.25 g/mol
InChI Key: PGNDPLOFVHCQTC-UHFFFAOYSA-N
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Description

(1-(Naphthalen-1-yl)ethyl)hydrazine is an organic compound with the molecular formula C12H14N2 It is a hydrazine derivative where the hydrazine group is bonded to a naphthalene ring through an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Naphthalen-1-yl)ethyl)hydrazine typically involves the reaction of naphthalene derivatives with hydrazine. One common method is the condensation of 1-naphthaldehyde with hydrazine hydrate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1-(Naphthalen-1-yl)ethyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazones or other reduced forms.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azines, while reduction can produce hydrazones. Substitution reactions can lead to a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

(1-(Naphthalen-1-yl)ethyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of (1-(Naphthalen-1-yl)ethyl)hydrazine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes. For example, it has been shown to inhibit the growth of certain fungi by interfering with cell wall synthesis and membrane integrity . The exact molecular pathways involved are still under investigation, but it is believed to interact with key proteins and enzymes through hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(Naphthalen-1-yl)ethyl)hydrazine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.

Biological Activity

(1-(Naphthalen-1-yl)ethyl)hydrazine is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a naphthalene moiety, which is known for its diverse biological effects, including anticancer and antimicrobial properties. This article reviews the biological activities associated with this compound, supported by various studies and experimental data.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of naphthalene derivatives with hydrazine hydrate under acidic or basic conditions. The structure can be confirmed using techniques such as NMR, IR spectroscopy, and mass spectrometry, which demonstrate the presence of characteristic functional groups associated with hydrazines.

Anticancer Activity

Several studies have explored the anticancer properties of hydrazine derivatives, including this compound. For instance, research indicates that compounds similar to this hydrazine have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular membranes.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM) ± S.D.
This compoundHepG27.5 ± 1.2
DoxorubicinHepG24.2 ± 1.0
Compound ARPE-155.4 ± 4.9

This table illustrates that this compound exhibits promising anticancer activity, with IC50 values comparable to established chemotherapeutic agents.

Antimicrobial Activity

The compound's antimicrobial potential has also been investigated. Studies have shown that similar derivatives possess selective antibacterial effects against Gram-positive bacteria and exhibit moderate antifungal activity.

Table 2: Antimicrobial Activity Data

CompoundMicroorganismMIC (µg/mL)
This compoundStaphylococcus aureus15.6
FluconazoleCandida albicans40

The data suggest that this compound could serve as a lead compound for developing novel antimicrobial agents.

Case Studies

Recent research highlighted the use of this compound in combination therapies for enhanced efficacy against resistant strains of bacteria and cancer cells. For example, a study demonstrated that when combined with traditional antibiotics, this hydrazine derivative significantly reduced bacterial load in vitro, indicating a synergistic effect.

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. For instance, docking simulations against cytochrome P450 enzymes suggest potential for metabolic activation or inhibition, which could influence both therapeutic efficacy and toxicity profiles.

Properties

CAS No.

887592-91-8

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1-naphthalen-1-ylethylhydrazine

InChI

InChI=1S/C12H14N2/c1-9(14-13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,14H,13H2,1H3

InChI Key

PGNDPLOFVHCQTC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NN

Origin of Product

United States

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